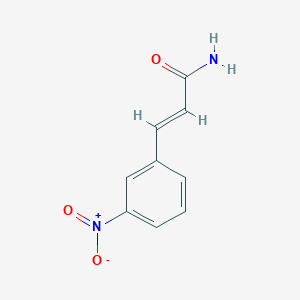

(E)-3-(3-Nitrophenyl)acrylamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c10-9(12)5-4-7-2-1-3-8(6-7)11(13)14/h1-6H,(H2,10,12)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGXIICOKBFSQX-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 3 3 Nitrophenyl Acrylamide and Its Analogs

Established Synthetic Pathways for the Acrylamide (B121943) Backbone

The core structure of (E)-3-(3-nitrophenyl)acrylamide is typically constructed through several key reactions that form the α,β-unsaturated amide system. These methods are foundational in organic synthesis and have been adapted for the preparation of a wide array of acrylamide derivatives.

Knoevenagel Condensation Approaches in the Synthesis of Acrylamide Derivatives

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds and is widely employed in the synthesis of cinnamic acid derivatives, which are direct precursors to this compound. researchgate.netnih.gov This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. researchgate.netresearchgate.net For the synthesis of the specific target compound, 3-nitrobenzaldehyde (B41214) is reacted with an active methylene compound like 2-cyanoacetamide. chemspider.com The use of a base, such as piperidine (B6355638), facilitates the reaction, which can be driven to completion by heating. chemspider.com The reaction is known for its high stereoselectivity, typically affording the thermodynamically more stable (E)-isomer with high selectivity. researchgate.netnih.gov

| Reactants | Catalyst | Product | Key Features |

| 3-Nitrobenzaldehyde and Malonic Acid | Piperidine/Pyridine (B92270) | 3-Nitrocinnamic acid | Precursor to the target acrylamide. researchgate.net |

| 3-Nitrobenzaldehyde and 2-Cyanoacetamide | Piperidine | (E)-2-Cyano-3-(3-nitrophenyl)acrylamide | Direct formation of an acrylamide derivative. chemspider.com |

Amide Coupling Reactions for N-Substitution on the Acrylamide Moiety

Once the cinnamic acid precursor, 3-nitrocinnamic acid, is obtained, the amide bond can be formed through various coupling reactions. These reactions are crucial for introducing the amide functionality and for the synthesis of N-substituted analogs. A common approach involves the activation of the carboxylic acid group of 3-nitrocinnamic acid, followed by reaction with an amine. niscpr.res.in

Standard coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this transformation. acs.org Another method involves converting the cinnamic acid to its corresponding acyl chloride, typically using thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the desired acrylamide. niscpr.res.in For instance, the synthesis of bis(3-(4-nitrophenyl)acrylamide) derivatives has been achieved by reacting trans-4-nitrocinnamoyl chloride with a primary diamine in a slightly basic medium. niscpr.res.in

A variety of amines can be used in these coupling reactions, allowing for the synthesis of a diverse library of N-substituted acrylamides. nih.gov The choice of amine can range from simple primary and secondary amines to more complex structures, including unprotected amino acids. nih.gov

| Coupling Reagent System | Reactants | Product |

| HOBt/HBTU/DIPEA | Carboxylic acid and Benzylamine (B48309)/tert-butylamine | N-substituted amides. acs.org |

| Thionyl Chloride, then Amine | 3-Nitrocinnamic acid and an amine | N-substituted this compound. |

| Triazine-based condensing agents (e.g., DMTMM) | Poly(acrylic acid) and various amines | N-substituted polyacrylamides. researchgate.net |

Doebner Reaction Methodologies for Cinnamic Acid Precursors

The Doebner reaction, a modification of the Knoevenagel condensation, is a highly effective method for synthesizing α,β-unsaturated carboxylic acids, including 3-nitrocinnamic acid. researchgate.net This reaction specifically utilizes malonic acid as the active methylene compound and pyridine as both the solvent and catalyst, often with a small amount of piperidine as a co-catalyst. researchgate.net The reaction between 3-nitrobenzaldehyde and malonic acid under these conditions proceeds via a condensation-decarboxylation sequence to yield (E)-3-nitrocinnamic acid. youtube.com The Verley-Doebner modification, which may use a co-catalyst like beta-alanine, offers a one-pot synthesis of cinnamic acids from aldehydes and malonic acid. youtube.com

Synthesis of N-Substituted (E)-3-(3-Nitrophenyl)acrylamides

The synthesis of N-substituted (E)-3-(3-nitrophenyl)acrylamides is of significant interest for creating diverse chemical libraries for various applications. These derivatives are typically prepared by forming an amide bond between (E)-3-(3-nitrophenyl)acrylic acid (3-nitrocinnamic acid) and a primary or secondary amine. niscpr.res.in

A general and widely used method involves the activation of the carboxylic acid group of 3-nitrocinnamic acid. This can be achieved by converting the acid to its more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting (E)-3-(3-nitrophenyl)acryloyl chloride is then reacted with the desired amine in the presence of a base, such as triethylamine (B128534), to yield the corresponding N-substituted acrylamide. niscpr.res.in

Alternatively, direct amide coupling reactions can be employed using various coupling agents. For example, a study on the synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamide derivatives utilized triethylamine and phosphorus oxychloride (POCl3) to facilitate the coupling between substituted cinnamic acids and 2-aminopyridine. researchgate.net Other established coupling systems, such as HBTU/HOBt with a base like DIPEA, are also effective for this transformation, allowing for the coupling of carboxylic acids with a range of amines, including benzylamine and tert-butylamine. acs.org

The Ritter reaction provides another route for preparing N-substituted acrylamides from nitriles. google.com Furthermore, N-substituted acrylamides can be synthesized by reacting an acrylic acid ester with an amine in the presence of a catalyst, such as an alkyltin alkoxide. google.com

Stereoselective Synthesis and Geometric Isomerism Control (E-configuration)

Controlling the stereochemistry of the carbon-carbon double bond to selectively obtain the (E)-isomer is a critical aspect of the synthesis of 3-(3-nitrophenyl)acrylamide. The Knoevenagel and Doebner reactions are inherently stereoselective, predominantly yielding the more stable (E)- or trans-isomer. researchgate.netnih.gov This selectivity is a key advantage of these methods.

The mechanism of the Knoevenagel condensation contributes to this stereochemical outcome. The reaction proceeds through a series of reversible steps, allowing for the equilibration to the thermodynamically favored (E)-product. researchgate.net The steric hindrance between the phenyl group and the activating group on the methylene component in the transition state leading to the (Z)-isomer is generally higher, thus favoring the formation of the (E)-isomer.

In cases where a mixture of (E) and (Z) isomers might be formed, purification techniques such as recrystallization or chromatography can be used to isolate the desired (E)-isomer. The distinct physical properties of the geometric isomers, such as melting point and solubility, often facilitate their separation. The successful synthesis and characterization of the (E)-isomer are typically confirmed using spectroscopic methods like ¹H NMR, where the coupling constant of the vinylic protons provides clear evidence for the trans configuration. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce the environmental impact of the chemical processes involved. researchgate.netthepharmajournal.com This includes the use of safer solvents, minimizing waste, and improving energy efficiency. nih.govacs.org

One key area of focus is the use of greener reaction conditions for the Knoevenagel and Doebner reactions. For instance, carrying out these reactions under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695) can significantly reduce the use of hazardous organic solvents. nih.govbhu.ac.in Microwave-assisted and ultrasound-promoted syntheses have been shown to accelerate reaction times and improve yields in Knoevenagel condensations, often under solvent-free conditions, thereby aligning with green chemistry principles. bhu.ac.in

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key tool for identifying the functional groups within a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) spectroscopy confirms the presence of the characteristic functional groups in (E)-3-(3-Nitrophenyl)acrylamide. The spectrum displays distinct absorption bands corresponding to the specific vibrational modes of the molecule's bonds.

The primary amide group gives rise to several characteristic peaks. The N-H stretching vibrations typically appear as a medium-intensity band in the region of 3500-3300 cm⁻¹. The strong absorption band for the C=O stretching vibration (Amide I band) is expected around 1680-1660 cm⁻¹. The N-H bending vibration (Amide II band), which is coupled with C-N stretching, is observed in the 1650-1580 cm⁻¹ range.

The nitro group (NO₂) is identified by its strong asymmetric and symmetric stretching vibrations. The asymmetric stretch typically occurs in the 1660-1500 cm⁻¹ region, while the symmetric stretch is found between 1390-1260 cm⁻¹. The presence of the trans-alkene group (-CH=CH-) is confirmed by the C=C stretching vibration around 1680-1620 cm⁻¹ and a characteristic out-of-plane C-H bending vibration near 970-960 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. rsc.org

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Medium | N-H Stretch (Amide) |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1630 | Medium | C=C Stretch (Alkene) |

| ~1600 | Medium | N-H Bend (Amide II) |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of this compound shows distinct signals for the amide, vinylic, and aromatic protons. The two protons of the primary amide (-CONH₂) are expected to appear as a broad singlet. The two vinylic protons on the double bond appear as doublets due to their coupling to each other. The proton attached to the carbon adjacent to the carbonyl group (α-proton) is typically found further downfield than the β-proton. The trans configuration is confirmed by a large coupling constant (J), typically around 15-16 Hz, between these two vinylic protons. rsc.org

The protons on the 3-nitrophenyl ring exhibit a complex splitting pattern. The proton at the C2 position often appears as a singlet or a narrowly split triplet. The protons at C4 and C6 will appear as doublets or multiplets due to coupling with their neighbors, as will the proton at C5. The electron-withdrawing effect of the nitro group causes these aromatic protons to resonate at a lower field (higher ppm).

Table 2: Predicted ¹H-NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.30 | s | Ar-H (H-2) |

| ~8.20 | d | Ar-H (H-4) |

| ~7.80 | d | Ar-H (H-6) |

| ~7.60 | t | Ar-H (H-5) |

| ~7.55 | d (J ≈ 15.7 Hz) | Vinylic-H (β to C=O) |

| ~6.50 | d (J ≈ 15.7 Hz) | Vinylic-H (α to C=O) |

The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule, allowing for a complete analysis of the carbon framework. The carbonyl carbon of the amide group is characteristically found at the lowest field, typically in the range of 165-170 ppm. rsc.org

The carbons of the aromatic ring will show distinct signals, with the carbon attached to the nitro group (C-3) being significantly influenced by its electron-withdrawing nature. The other aromatic carbons (C-1, C-2, C-4, C-5, C-6) will appear in the typical aromatic region of ~120-150 ppm. The two vinylic carbons will also be present in this region, with the β-carbon appearing at a lower field than the α-carbon due to conjugation with the aromatic ring.

Table 3: Predicted ¹³C-NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~166.0 | C=O (Amide) |

| ~148.5 | C-NO₂ (Ar C-3) |

| ~142.0 | Vinylic C-β |

| ~136.0 | Ar C-1 |

| ~134.0 | Ar C-6 |

| ~130.0 | Ar C-5 |

| ~126.0 | Ar C-4 |

| ~124.0 | Ar C-2 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound, the calculated monoisotopic mass is 192.0535 Da. rsc.org

In electron impact (EI) mass spectrometry, the molecular ion peak ([M]⁺•) would be observed at m/z 192. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways would likely include:

Loss of the amino radical (•NH₂) to give a fragment at m/z 176.

Loss of carbon monoxide (CO) from the [M-NH₂]⁺ fragment to yield an ion at m/z 148.

Cleavage of the nitro group (•NO₂) resulting in a fragment at m/z 146.

A fragment corresponding to the nitrophenyl cation at m/z 122.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 192 | [C₉H₈N₂O₃]⁺• (Molecular Ion) |

| 176 | [M - •NH₂]⁺ |

| 148 | [M - NH₂ - CO]⁺ |

| 146 | [M - •NO₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption in the ultraviolet region, arising from its extended conjugated system. This system includes the nitrophenyl ring, the carbon-carbon double bond, and the carbonyl group.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound's analogues reveals crucial details about its molecular conformation and crystal lattice. The analysis of N-(3-nitrophenyl)cinnamamide, which crystallizes in the monoclinic system, provides a robust model for the expected crystallographic parameters of the title compound. mdpi.com

The molecule is observed to be nearly planar, a conformation stabilized by the conjugated π-system extending from the phenyl ring across the ethylenic double bond to the amide group. mdpi.com The torsion angles between the propenamide bridge and the aromatic rings are minimal, leading to an extended, linear-like molecular structure. mdpi.com This planarity is a key factor in facilitating the efficient packing of molecules within the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C15H12N2O3 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 6.7810 (5) |

| b (Å) | 23.0913 (15) |

| c (Å) | 8.2079 (5) |

| β (°) | 1282.76 (15) |

| Volume (ų) | 1282.76 (15) |

| Z (Formula units/unit cell) | 4 |

| Temperature (K) | 150 |

Data derived from the single-crystal X-ray diffraction analysis of N-(3-nitrophenyl)cinnamamide. mdpi.com

Crystal Packing Motifs and Supramolecular Assembly

For the analogue N-(3-nitrophenyl)cinnamamide, π–π stacking interactions are the predominant force, providing the largest contribution to the packing energy. mdpi.com This leads to the formation of a distinct ribbon-like packing arrangement within the crystal. mdpi.com The planar nature of the molecules allows them to stack upon one another, maximizing the favorable interactions between the electron-rich aromatic rings. This is a common feature in nitro-substituted aromatic compounds, where such stacking can create stable, layered structures. nih.govresearchgate.net The supramolecular structures of other related compounds, such as bis(4-nitrobenzylidene) derivatives, also show that π-stacked chains are a fundamental building block of the crystal architecture. nih.gov

Polymorphism and its Crystallographic Implications

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly those with multiple functional groups capable of forming different intermolecular interactions. Different polymorphs arise from variations in molecular conformation or, more commonly, from different supramolecular synthons (i.e., different patterns of hydrogen bonding and stacking).

For this compound, while no specific polymorphs have been reported, the potential for their existence is high. The balance between the strong N-H···O=C hydrogen bonding of the amide group and the significant π–π stacking interactions of the aromatic rings is delicate. Subtle changes in crystallization conditions (e.g., solvent, temperature, pressure) could favor one packing motif over another, leading to different crystal forms. nih.gov

For example, a hypothetical polymorph could feature a crystal structure dominated by a robust hydrogen-bonded network, with π-stacking playing a secondary role, in contrast to the π-stacking-dominated structure of its N-phenyl substituted analogue. mdpi.com The position of the nitro group is also critical; the crystal packing of 2-nitro and 4-nitro isomers of related compounds differs significantly from the 3-nitro isomer due to steric effects and altered electronic distribution, which in turn could lead to different polymorphic landscapes for each isomer. researchgate.net The crystallographic implication is that each polymorph would exhibit unique physical properties, such as melting point, solubility, and stability, all stemming from the different arrangement of molecules in the solid state.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively applied to (E)-3-(3-nitrophenyl)acrylamide and its derivatives to elucidate their fundamental electronic characteristics. niscpr.res.in

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key component of DFT calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. taylorandfrancis.com A larger energy gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

For derivatives of 3-(4-nitrophenyl)acrylamide, studies have shown that the HOMO-LUMO gaps can vary, indicating differences in stability among related structures. For instance, in a study of bis(3-(4-nitrophenyl)acrylamide) derivatives, the calculated HOMO-LUMO gaps were 3.1257 eV, 2.8918 eV, and 3.4969 eV for three different compounds, suggesting that the compound with the largest gap is the most stable. niscpr.res.in In another study on (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, the HOMO-LUMO gap was found to be 6.64 eV, indicating good stability and high chemical hardness. researchgate.net

The distribution of electron density in these frontier orbitals is also significant. For example, in (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, the HOMO is primarily localized on the olefinic part of the molecule, while the LUMO is concentrated on the amide portion, suggesting that electronic transitions involve a charge transfer from the olefin to the amide group. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Properties

| Property | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a greater tendency to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. A lower value suggests a greater ability to accept electrons. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. A larger gap correlates with higher molecular stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Typically, red regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or neutral potential. researchgate.net

In acrylamide (B121943) derivatives, MEP analysis reveals that the negative potential is often concentrated around the oxygen atoms of the carbonyl and nitro groups, making them likely sites for electrophilic interactions. niscpr.res.inresearchgate.net Conversely, the positive potential is usually located around the hydrogen atoms of the amide (N-H) group, identifying them as potential sites for nucleophilic attack. niscpr.res.in This information is critical for understanding how the molecule interacts with other chemical species. niscpr.res.in

Global and Local Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. imist.ma These descriptors provide a more detailed understanding of the molecule's behavior in chemical reactions.

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A higher value of chemical hardness indicates greater stability. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It reflects the molecule's polarizability.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η). A higher electrophilicity index indicates a better electron acceptor. imist.ma

These descriptors have been used to assess the reactivity of acrylamide derivatives. For instance, a study on N-(4-nitrophenyl)acrylamide calculated these descriptors to investigate its reactivity and potential toxicity. researchgate.net

Molecular Docking and Molecular Dynamics Simulations of Chemical Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed to investigate the interactions between this compound and biological macromolecules, such as proteins. niscpr.res.in These methods provide insights into the binding modes and stability of the ligand-protein complexes.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.gov The results often include a binding energy score, which indicates the strength of the interaction. For acrylamide derivatives, docking studies have been used to explore their potential as enzyme inhibitors. niscpr.res.inniscpr.res.in For example, studies on bis(3-(4-nitrophenyl)acrylamide) derivatives showed effective binding to acetylcholinesterase (AChE), suggesting their potential as AChE inhibitors. niscpr.res.inniscpr.res.in

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, offering information about the stability of the binding and the conformational changes that may occur. nih.gov These simulations can validate the docking results and provide a more detailed understanding of the interactions at an atomic level. nih.gov

Theoretical Prediction and Interpretation of Spectroscopic Data

DFT calculations are also used to predict and interpret spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies and chemical shifts of the molecule, researchers can compare the theoretical spectra with experimental data to confirm the molecular structure. researchgate.net

For example, in the study of bis(3-(4-nitrophenyl)acrylamide) derivatives, the calculated vibrational frequencies for the N-H stretching, C=O stretching (amide I), and N-H bending/C-N stretching (amide II) bands were compared with the experimental IR spectra to confirm the successful synthesis of the compounds. niscpr.res.in Similarly, calculated NMR chemical shifts for protons and carbon atoms were correlated with the experimental spectra to assign the signals to specific atoms in the molecular structure. niscpr.res.in

Conformational Analysis and Energetic Profiles

The biological activity and reactivity of a molecule are often dependent on its three-dimensional conformation. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net Computational methods can be used to explore the potential energy surface of a molecule and identify its stable conformers. nih.gov

For acrylamide and its derivatives, conformational analysis can reveal the preferred orientations of the phenyl ring, the acrylamide group, and the nitro group. researchgate.net Studies on the rotational barriers around specific bonds can provide insights into the flexibility of the molecule and the energy required for conformational changes. researchgate.net This information is crucial for understanding how the molecule might adapt its shape to fit into the active site of a biological target. nih.gov

Chemical Reactivity and Derivatization Studies

Reactions of the Acrylamide (B121943) Functional Group

The acrylamide moiety in (E)-3-(3-Nitrophenyl)acrylamide is characterized by its electrophilic nature, making it susceptible to a variety of addition and polymerization reactions. The electron-withdrawing effect of the carbonyl group, further enhanced by the nitrophenyl ring, renders the β-carbon an electrophilic site ripe for nucleophilic attack. researchgate.net

Key reactions involving the acrylamide functional group include:

Michael Addition: This is one of the most significant reactions for this class of compounds. The α,β-unsaturated carbonyl system readily undergoes conjugate addition with various nucleophiles. researchgate.net Thiols and amines are particularly effective nucleophiles for this transformation. For instance, the reaction of acrylamides with amino compounds like amino acids proceeds via a Michael addition to yield 3-(alkylamino)propionamides. nih.govresearchgate.net This reaction is reversible upon heating. nih.govresearchgate.net The deprotonated side chain of cysteine residues in proteins can also act as a nucleophile, forming a covalent adduct with the acrylamide. researchgate.net The reactivity of N-arylacrylamides in Michael additions is heavily influenced by the substituents on the aryl ring. Electron-withdrawing groups, such as the nitro group present in this compound, are known to increase the reaction rate with thiols like glutathione (B108866) compared to electron-donating groups. nih.gov

| N-Aryl Acrylamide | Substituent Position | Relative Reactivity | Half-life (t½) |

|---|---|---|---|

| o-nitrophenyl acrylamide | ortho | Fastest | 6 min |

| p-methoxyphenyl acrylamide | para | Slowest | 343 min |

Polymerization: Acrylamide monomers can undergo vinyl addition polymerization to form polyacrylamide. bio-rad.com This reaction is typically initiated by a free-radical generating system, such as the combination of ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED). bio-rad.comyoutube.com The persulfate radical initiates the process by converting an acrylamide monomer into a free radical, which then propagates through reaction with other monomers to form a polymer chain. bio-rad.com While specific studies on the polymerization of this compound are not detailed, its acrylamide functionality suggests it can act as a monomer or comonomer in such reactions.

Functionalization and Modification of the Nitrophenyl Substituent

The nitrophenyl group offers a reactive handle for further molecular elaboration, most commonly through the reduction of the nitro functional group.

Reduction to Amines: The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.orgpsu.edu This reaction can be achieved using a wide variety of reagents and conditions, offering flexibility and functional group tolerance. organic-chemistry.org Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgorganic-chemistry.org Chemical reductions using metals in acidic media (e.g., iron in acetic acid), sodium hydrosulfite, or tin(II) chloride are also widely employed. wikipedia.org More modern methods utilize reagents like trichlorosilane (B8805176) in the presence of an organic base, which can reduce both aromatic and aliphatic nitro groups efficiently. google.com The resulting (E)-3-(3-aminophenyl)acrylamide is a valuable intermediate, as the newly formed amino group can be used for subsequent reactions, such as amide bond formation or the synthesis of heterocyclic structures.

| Reagent/System | Conditions | Reference |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas | wikipedia.orgorganic-chemistry.org |

| Iron metal | Acidic media (e.g., acetic acid) | wikipedia.org |

| Sodium Hydrosulfite | Aqueous solution | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acidic solution | wikipedia.org |

| Trichlorosilane (HSiCl₃) | Organic base (e.g., triethylamine) | organic-chemistry.orggoogle.com |

Reduction to Hydroxylamines: Under controlled conditions, the nitro group can be selectively reduced to a hydroxylamine. This can be accomplished using reagents such as zinc metal in aqueous ammonium chloride or through catalytic hydrogenation with specific catalysts like rhodium on carbon with hydrazine. wikipedia.org

Synthesis of Hybrid Compounds Incorporating the this compound Moiety

The dual reactivity of this compound makes it an excellent scaffold for synthesizing hybrid compounds, where the core moiety is linked to other chemical entities to create molecules with novel properties.

Amide-Linked Hybrids: The acrylamide nitrogen can be substituted with various groups. For example, a hybrid molecule, N-(4-ethoxyphenyl)-3-(3-nitrophenyl)acrylamide, has been identified. ebi.ac.uk Another example involves linking the acrylamide to a thiazole (B1198619) ring, forming 3-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)acrylamide. sigmaaldrich.com

Bis-acrylamide Derivatives: Symmetrical hybrid compounds have been synthesized by reacting two equivalents of a related acyl chloride (trans-4-nitrocinnamoyl chloride) with a diamine. niscpr.res.in This approach, conducted in a slightly basic medium using THF as a solvent, yields bis(3-(4-nitrophenyl)acrylamide) derivatives, demonstrating how the core structure can be dimerized to create larger molecules. niscpr.res.in

Heterocyclic Hybrids: The compound can be a precursor for more complex heterocyclic systems. For instance, nitrophenyl-group-containing 5,6,7,8-tetrahydroisoquinolines have been synthesized through a regioselective cyclocondensation of a nitrophenyl-substituted cyclohexanone (B45756) with cyanothioacetamide. nih.gov While this doesn't start directly from this compound, it showcases the utility of the nitrophenyl moiety in building complex heterocyclic frameworks.

| Hybrid Compound Name | Incorporated Moiety | Reference |

|---|---|---|

| N-(4-ethoxyphenyl)-3-(3-nitrophenyl)acrylamide | 4-ethoxyphenyl | ebi.ac.uk |

| 3-(3-nitrophenyl)-N-(1,3-thiazol-2-yl)acrylamide | 1,3-thiazole | sigmaaldrich.com |

| (2E,2'E)-N,N'-(methylenebis(4,1-phenylene))bis(3-(4-nitrophenyl)acrylamide) | methylenebis(4,1-phenylene) | niscpr.res.in |

Mechanistic Investigations of Novel Chemical Transformations Involving the Compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Mechanism of Michael Addition: The key to the reactivity of the acrylamide group is the polarization of the C=C double bond by the electron-withdrawing carbonyl group. researchgate.net This makes the β-carbon electron-deficient and susceptible to attack by soft nucleophiles. The reaction proceeds via a nucleophilic attack on the β-carbon, which leads to the formation of an enolate intermediate. youtube.com This enolate is then protonated, typically by the solvent or a Brønsted-Lowry acid, to yield the final 1,4-addition product. researchgate.netyoutube.com The presence of the 3-nitrophenyl group is expected to further enhance the electrophilicity of the β-carbon, thereby accelerating the rate of Michael addition.

Rearrangement of Related Nitrophenyl Systems: While not a direct reaction of the title compound, mechanistic studies on related structures provide insight into potential transformations. For example, a novel amide bond formation has been reported through the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.govresearchgate.net In this process, the nitrophenyl group participates in an intramolecular rearrangement, leading to the formation of an N-hydroxybenzotriazole activated ester in situ, which then reacts with amines to form amides. nih.gov This highlights the potential for the nitrophenyl group to be an active participant in complex reaction mechanisms beyond simply being a modifiable substituent.

Academic Applications in Materials Science and Chemical Biology Non Therapeutic Focus

Polymer Chemistry and Monomer Applications

(E)-3-(3-Nitrophenyl)acrylamide serves as a functional monomer for the synthesis of a variety of polymers. The reactivity of its vinyl group allows it to participate in different polymerization reactions, leading to materials with tailored properties.

Free radical polymerization is a common method for polymerizing vinyl monomers like this compound. The process is typically initiated by a free radical-generating species, which converts the monomer into a radical that then reacts with other monomers to form a polymer chain. However, the presence of the nitro group on the phenyl ring can influence the polymerization process. Nitroaromatic compounds are known to act as radical scavengers, which can inhibit or retard the polymerization. This necessitates a higher concentration of the radical initiator to achieve successful polymerization.

The polymerization of acrylamide (B121943) and its derivatives is an exothermic process, and the kinetics can be influenced by factors such as monomer concentration, initiator concentration, temperature, and pH. The resulting polyacrylamide-based materials are often linear and can be crosslinked to form hydrogels.

To achieve better control over the polymer architecture, molecular weight, and molecular weight distribution, controlled radical polymerization (CRP) techniques are employed. These methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are highly versatile and compatible with a wide range of functional monomers, including acrylamide derivatives. acs.org

RAFT polymerization, in particular, has been successfully used for the controlled polymerization of various acrylamide derivatives, yielding polymers with narrow molecular weight distributions. acs.orgmdpi.com This technique utilizes a chain transfer agent (CTA) to mediate the polymerization process, allowing for the synthesis of well-defined polymers. mdpi.com The choice of CTA and initiator is crucial for achieving a controlled polymerization. mdpi.com While ATRP has been explored for acrylamide monomers, it has been found to be less controlled for N,N-dimethylacrylamide due to the complexation of copper salts with the amide group, leading to a high concentration of radicals and termination reactions. cmu.edu

The ability to control the polymerization process opens up possibilities for creating complex polymer architectures such as block copolymers, which can have unique properties and applications.

The incorporation of this compound into polymer chains imparts specific functionalities to the resulting material. The nitro group can be chemically modified post-polymerization to introduce other functional groups, further expanding the utility of these polymers. Acrylamide-based polymers are known for their hydrophilicity and are key components in the formation of hydrogels. ijpcbs.comnih.gov

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. ijpcbs.comnih.gov They are used in a variety of applications due to their soft and flexible nature. The properties of acrylamide-based hydrogels, such as their swelling behavior and mechanical strength, can be tuned by adjusting the monomer composition and cross-linking density. nih.govmdpi.com For instance, the introduction of different functional groups can make the hydrogels responsive to stimuli like temperature and pH. nih.gov

The development of interpenetrating polymer networks (IPNs) is another strategy to enhance the mechanical properties of hydrogels. mdpi.com IPNs consist of two or more independent polymer networks that are physically entangled, leading to materials with improved toughness and stretchability. mdpi.com

Below is a table summarizing various acrylamide-based polymers and their properties:

| Polymer | Monomer(s) | Key Properties | Potential Applications |

|---|---|---|---|

| Poly(N-isopropylacrylamide) (PNIPAM) | N-isopropylacrylamide | Thermoresponsive with a lower critical solution temperature (LCST) around 32°C nih.gov | Drug delivery, tissue engineering nih.gov |

| Poly(N-tert-butylacrylamide) (pNTBAM) | N-tert-butylacrylamide | Hydrophobic, higher mechanical strength compared to pNIPAM nih.gov | Osteogenic and chondrogenic differentiation nih.gov |

| Sulfonated Polyacrylamide Copolymers | Acrylamide and 2-Acrylamido-2-Methylpropane Sulfonate (AMPS) | Less sensitive to salinity and temperature mdpi.com | Enhanced oil recovery mdpi.com |

Applications in Controlled Crystallization and Polymorph Selection

The control of crystallization and the selection of specific polymorphs are critical in various fields, including pharmaceuticals and materials science, as different polymorphic forms of a compound can exhibit different physical and chemical properties. A patent describes the preparation of a stable and crystallographically pure polymorphic form A of (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide. google.com This is achieved by recrystallizing the crude product from a lower aliphatic carboxylic acid, such as formic or acetic acid, with a catalytic amount of hydrochloric or hydrobromic acid. google.com This process allows for the large-scale production of a homogenous and pure polymorphic form, independent of the batch size or cooling rate. google.com The term "crystallographically essentially pure" in this context refers to the polymorphic form A containing a maximum of 3% of other polymorphic forms or the Z-isomer. google.com This demonstrates the potential of utilizing specific crystallization conditions to isolate a desired polymorph of a derivative of this compound.

Corrosion Inhibition Studies on Metal Surfaces

Acrylamide derivatives have been investigated as corrosion inhibitors for various metals and alloys. nih.govnih.gov Organic compounds containing heteroatoms like nitrogen and oxygen can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. nih.govchalcogen.ro

Studies have shown that acrylamide derivatives can act as effective mixed-type corrosion inhibitors for copper in nitric acid solutions and for carbon steel in hydrochloric acid. nih.govmdpi.com The inhibition efficiency of these compounds generally increases with their concentration. nih.gov The adsorption of these inhibitor molecules on the metal surface often follows the Langmuir adsorption isotherm. mdpi.com

For example, two acrylamide derivatives, N-(bis(2-hydroxyethyl) carbamothioyl) acrylamide (BHCA) and N-((2-hydroxyethyl) carbamothioyl) acrylamide (HCA), have shown high inhibition efficiencies for carbon steel in 1 M HCl, reaching up to 95.28% at a concentration of 60 ppm. researchgate.net Similarly, a Schiff base, (3-nitrobenzaldehyde)-4-phenylthiosemicarbazone, has demonstrated significant corrosion inhibition for mild steel in a hydrochloric acid environment. icrc.ac.iricrc.ac.ir

The following table summarizes the inhibition efficiencies of some acrylamide derivatives on different metals:

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) | Copper | 1.0 M HNO₃ | 84.5 | 20 x 10⁻⁵ M nih.gov |

| 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3) | Copper | 1.0 M HNO₃ | 86.1 | 20 x 10⁻⁵ M nih.gov |

| N-(bis(2-hydroxyethyl) carbamothioyl) acrylamide (BHCA) | Carbon Steel | 1 M HCl | 94.91 | 60 ppm researchgate.net |

| N-((2-hydroxyethyl) carbamothioyl) acrylamide (HCA) | Carbon Steel | 1 M HCl | 95.28 | 60 ppm researchgate.net |

| (3-nitrobenzaldehyde)-4-phenylthiosemicarbazone (3N-4P) | Mild Steel | 1 M HCl | Not specified | 1 to 5 mM icrc.ac.ir |

Catalysis and Organocatalysis Utilizing this compound Derivatives

The synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamide derivatives has been achieved using green chemistry techniques. researchgate.net This synthesis involves the reaction of substituted cinnamic acids with 2-aminopyridine in the presence of triethylamine (B128534). researchgate.net While this study focused on the synthesis and antioxidant activity of these compounds, the structural features of these molecules, particularly the presence of the pyridyl and amide functionalities, suggest their potential application in catalysis and organocatalysis. The nitrogen atom in the pyridine (B92270) ring can act as a Lewis base or a hydrogen bond acceptor, while the amide group can participate in hydrogen bonding interactions. These features are often exploited in the design of organocatalysts for various chemical transformations. Further research is needed to explore the catalytic potential of these and other derivatives of this compound.

In Vitro Mechanistic Investigations of Biological Interactions

The study of how this compound interacts with biological molecules at a molecular level provides foundational knowledge for various scientific applications. These investigations are crucial for understanding the compound's potential roles in non-therapeutic biochemical processes.

While direct experimental studies on the interaction of this compound with acetylcholinesterase (AChE) and carbonic anhydrase (CA) are not extensively documented in publicly available research, computational studies on structurally similar compounds offer insights into potential interaction mechanisms. For instance, research on bis(3-(4-nitrophenyl)acrylamide) derivatives, which share the core acrylamide and nitrophenyl motifs, suggests that these types of molecules can effectively interact with the active site of acetylcholinesterase. These computational models indicate that the negative and positive regions of the molecules play a significant role in the binding interactions with the enzyme, suggesting that nitrophenyl acrylamides could be promising structures for further investigation as AChE inhibitors. However, without specific experimental data such as IC50 or Ki values for this compound, its precise mechanism and potency as an inhibitor for these enzymes remain speculative.

The nitroaromatic group is a key feature of this compound and is known to be electrochemically active. In controlled in vitro systems, the nitro group can undergo reduction. This process is of interest in various chemical and biological studies. The electrochemical reduction of nitroaromatic compounds typically proceeds via the formation of a nitro radical anion in an initial one-electron step. This intermediate can then undergo further reduction to form nitroso and hydroxylamine derivatives, and ultimately the corresponding amine.

The specific redox potential of this compound and the stability of its intermediates would be influenced by the electron-withdrawing nature of the acrylamide group. Detailed electrochemical studies, such as cyclic voltammetry, would be necessary to fully characterize the redox behavior of this compound in different in vitro environments. Such studies would provide valuable data on its electron-accepting capabilities and its potential to participate in redox-sensitive biological pathways under controlled, non-therapeutic research conditions.

The potential for this compound and its derivatives to act as antioxidants is an area of active research. The antioxidant capacity is often evaluated through in vitro assays that measure the compound's ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).

Studies on related bis(3-(4-nitrophenyl)acrylamide) derivatives have utilized these methods to assess their antioxidant properties. The mechanism of radical scavenging by such compounds can involve the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. The presence of the acrylamide moiety and the nitro group on the phenyl ring would modulate this activity.

To quantify the antioxidant potential of this compound, researchers would typically determine its IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The table below illustrates the type of data that would be generated from such studies.

Table 1: Hypothetical Antioxidant Activity of this compound This table is for illustrative purposes only, as specific experimental data for this compound was not found in the search results.

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging Assay | Data not available |

| ABTS Radical Scavenging Assay | Data not available |

Further research is needed to experimentally determine these values and to fully elucidate the specific radical scavenging mechanisms of this compound.

Emerging Research Directions and Future Perspectives

Development of Innovative and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For (E)-3-(3-Nitrophenyl)acrylamide, future research is anticipated to focus on developing more environmentally benign and efficient synthetic routes. Traditional methods for synthesizing acrylamides often involve harsh reagents and solvents.

Emerging sustainable approaches that could be adapted for the synthesis of this compound include:

Biocatalysis: The use of enzymes, such as nitrile hydratases, has been successfully applied in the industrial production of acrylamide (B121943) from acrylonitrile. nih.gov This approach offers high selectivity and operates under mild conditions, reducing energy consumption and waste generation. Future work could explore the enzymatic hydration of 3-nitrocinnamonitrile to directly produce this compound. Lipase-catalyzed aminolysis is another promising biocatalytic method for forming the amide bond. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. researchgate.netresearchgate.netscielo.org.mximreblank.ch Investigating microwave-assisted protocols for the amidation of 3-nitrocinnamic acid or its derivatives could provide a rapid and efficient synthesis of the target compound.

Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and reduces the environmental impact. researchgate.net Research into solid-state reactions or reactions using eutectic mixtures could lead to cleaner synthetic pathways for this compound.

These innovative methodologies promise not only to improve the efficiency and environmental footprint of the synthesis of this compound but also to open up new avenues for the creation of related derivatives with tailored properties.

Advanced Spectroscopic and Structural Probing for Enhanced Molecular Understanding

A deep understanding of the molecular structure and dynamics of this compound is crucial for predicting its properties and reactivity. While standard spectroscopic techniques like 1H and 13C NMR, IR, and mass spectrometry are routinely used for characterization, advanced methods can provide more profound insights.

Future research will likely involve:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can be employed to unambiguously assign all proton and carbon signals and to reveal through-bond correlations, which is particularly useful for complex derivatives of this compound. rsc.orgnih.govnih.gov Dynamic NMR studies could also elucidate the rotational barriers around the amide bond, providing information on the conformational dynamics of the molecule in solution. nih.gov

Solid-State NMR (ssNMR): This technique can provide valuable information about the structure and dynamics of the compound in the solid state, including insights into polymorphism and intermolecular interactions within the crystal lattice.

Advanced Mass Spectrometry (MS) Techniques: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of this compound, which is crucial for its identification in complex mixtures and for understanding its gas-phase ion chemistry. rsc.orgniscpr.res.inusm.edu High-resolution mass spectrometry (HRMS) ensures accurate mass determination, which is essential for confirming the elemental composition. nih.gov

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for validating computational models and understanding structure-property relationships.

These advanced analytical techniques will be instrumental in building a comprehensive picture of the molecular architecture and behavior of this compound, paving the way for its rational design and application.

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental studies is a powerful paradigm in modern chemical research. For this compound, this integrated approach can accelerate the discovery and development of new applications by providing predictive insights into its properties and reactivity.

Future research directions in this area include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate a wide range of molecular properties, including optimized geometry, electronic structure (HOMO-LUMO gap), vibrational frequencies (for comparison with IR spectra), and reaction energetics. scielo.org.mxnih.gov These calculations can help in understanding the reactivity of the molecule, for example, by modeling the transition states of its reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of this compound derivatives are synthesized and their biological activities or material properties are measured, QSAR models can be developed to correlate these properties with molecular descriptors. nih.gov This allows for the prediction of the activity or properties of new, unsynthesized derivatives, guiding the design of more potent or effective compounds.

Molecular Docking and Dynamics Simulations: In the context of biochemical interactions, molecular docking can predict the binding mode of this compound to a target protein. nih.gov Subsequent molecular dynamics simulations can then be used to study the stability of the protein-ligand complex and to elucidate the key interactions that govern binding. nih.gov This approach is crucial for understanding potential mechanisms of action and for the rational design of enzyme inhibitors.

The integration of these computational tools with experimental validation will enable a more efficient exploration of the chemical space around this compound, leading to the faster identification of derivatives with desired properties.

Exploration of Novel Material Science Applications

The unique combination of a reactive acrylamide group and an electron-withdrawing nitrophenyl moiety suggests that this compound could serve as a valuable building block for novel materials.

Future research is expected to explore its potential in:

Functional Polymers: The acrylamide functionality allows for the polymerization of this compound to form a homopolymer or its copolymerization with other monomers. The presence of the nitro group can impart specific properties to the resulting polymer, such as altered thermal stability, solubility, and the ability to participate in specific interactions. Research has shown that polymers containing nitro groups can have interesting energetic properties. nih.gov

Cross-linking Agents: The bifunctionality of the molecule (acrylamide and nitrophenyl groups) could be exploited in the design of novel cross-linking agents for creating polymer networks with tailored mechanical and thermal properties. rsc.orgrsc.org

Responsive Hydrogels: Acrylamide-based polymers are well-known for their ability to form hydrogels. nih.gov By incorporating this compound into a hydrogel network, it may be possible to create "smart" materials that respond to external stimuli, such as changes in pH or the presence of specific analytes, due to the properties of the nitrophenyl group.

The exploration of these material science applications could lead to the development of new advanced materials with a wide range of potential uses.

Mechanistic Elucidation of Uncharted Chemical and Biochemical Interactions

A fundamental understanding of the chemical and biochemical reactivity of this compound is essential for unlocking its full potential. Future research will likely focus on elucidating the mechanisms of its key reactions and interactions.

Key areas of investigation include:

Michael Addition Reactions: The α,β-unsaturated carbonyl system in acrylamides is susceptible to Michael addition by nucleophiles, such as thiols from cysteine residues in proteins. researchgate.netrsc.orgniscpr.res.in Detailed mechanistic studies, both experimental and computational, of the Michael addition of various nucleophiles to this compound will provide insights into its potential for covalent modification of biological macromolecules and its reactivity in synthetic transformations. The electron-withdrawing nitro group is expected to influence the reactivity of the Michael acceptor.

Cycloaddition Reactions: The double bond in the acrylamide moiety can potentially participate in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to form complex heterocyclic structures. scielo.org.mxnih.gov Investigating the scope and mechanism of these reactions with this compound could lead to the discovery of novel synthetic routes to valuable chemical entities.

Enzyme Inhibition Mechanisms: If this compound is found to be an inhibitor of a particular enzyme, detailed mechanistic studies will be required to understand how it exerts its effect. This could involve identifying the binding site, determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), and, if applicable, characterizing the covalent adduct formed. nih.gov Studies on related nitrophenyl compounds suggest potential interactions with enzymes. nih.govnih.gov

Biochemical Fate and Metabolism: Understanding how this compound is metabolized in biological systems is crucial for assessing its potential bioactivity and safety. This involves identifying the metabolic pathways and the resulting metabolites.

Through these mechanistic investigations, a clearer picture of the chemical and biochemical behavior of this compound will emerge, providing a solid foundation for its future development and application.

Q & A

Basic Questions

Q. How can the synthesis of (E)-3-(3-Nitrophenyl)acrylamide derivatives be optimized for higher yields?

- Methodological Answer : Optimize reaction conditions by selecting solvents like DMF or dichloromethane and coupling agents such as EDCI. For instance, this compound derivatives synthesized via α-bromoacrylic acid in DMF with EDCI achieved yields up to 63.7% . Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) or crystallization (acetone/CH₂Cl₂) enhances purity. Monitoring reaction progress with TLC ensures intermediate stability .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of -NMR, -NMR, and HRMS. For example, -NMR peaks at δ 8.57–6.38 ppm confirm acrylamide proton environments, while HRMS matches calculated molecular weights (e.g., [M+H] = 417.1921) . HPLC (70% methanol/water + 0.5% H₃PO₄) with retention times (~2.97 min) and purity >98% validates compound homogeneity .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Methodological Answer : Dissolve the compound in polar aprotic solvents (DMSO, DMF) for biological assays. For storage, lyophilize and store at -20°C under inert gas. Note that derivatives like (E)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)acrylamide exhibit stability in organic solvents but hydrolyze in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced anticancer activity?

- Methodological Answer : Modify substituents on the phenyl and acrylamide groups. For example:

- Electron-withdrawing groups (NO₂) : Enhance cytotoxicity by increasing electrophilicity (e.g., compound 6i with 58% yield and IC₅₀ = 8.2 μM) .

- Methoxy groups : Improve solubility and binding affinity (e.g., compound 18 with 44.4% yield and 98.1% HPLC purity) .

Validate SAR using in vitro assays (e.g., nitric oxide scavenging, MTT) and molecular docking to target proteins like JAK2 kinase .

Q. What strategies resolve contradictions in spectral data or bioactivity results across studies?

- Methodological Answer :

- Spectral discrepancies : Cross-validate with 2D NMR (COSY, HSQC) and elemental analysis. For example, -NMR coupling constants (J = 15.6–15.8 Hz) confirm trans-configuration in acrylamide derivatives .

- Bioactivity variability : Standardize assay protocols (e.g., fixed cell lines, exposure times). Compound 3b showed 68.9% yield but inconsistent IC₅₀ values due to assay-specific ROS interference; use orthogonal assays (e.g., flow cytometry) to confirm apoptosis .

Q. How can computational modeling complement experimental studies of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.